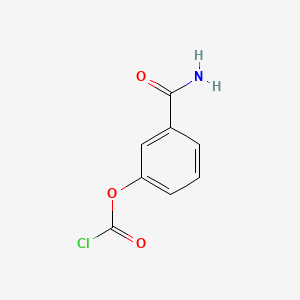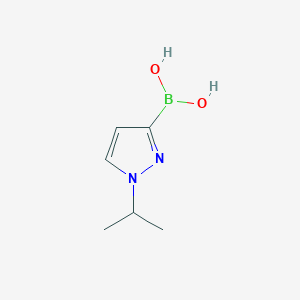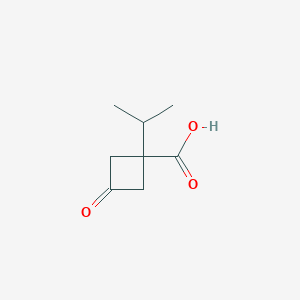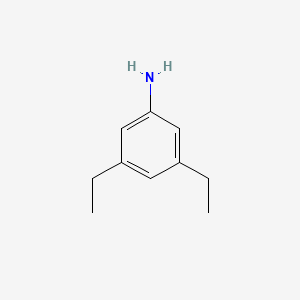
3,5-Diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in the synthesis of dyes and other industrial chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Diethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows:
C6H5NH2+2C2H5X→C6H3(C2H5)2NH2+2HX
where (X) is a halogen such as chlorine or bromine .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic hydrogenation of 3,5-diethyl nitrobenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium or platinum .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: 3,5-Diethyl nitrobenzene or 3,5-Diethyl nitrosobenzene.
Reduction: Secondary or tertiary amines.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5-Diethylaniline involves its interaction with various molecular targets and pathways. It can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including enzyme inhibition, mutagenesis, and cytotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylaniline: Another derivative of aniline with diethyl groups attached to the nitrogen atom.
Uniqueness
3,5-Diethylaniline is unique due to the specific positioning of the ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This unique structure influences its reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3,5-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
OUEGWZIFRRGOGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


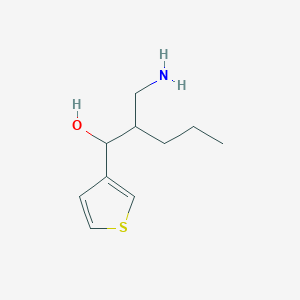


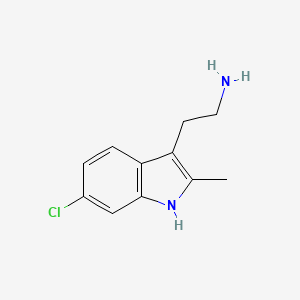
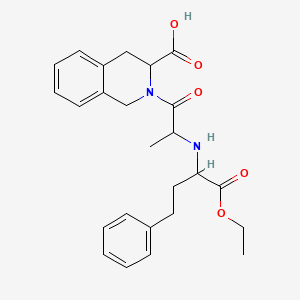
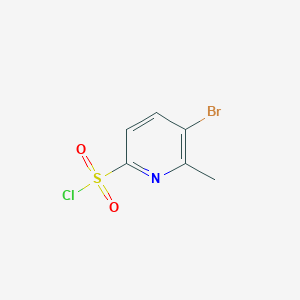
![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
